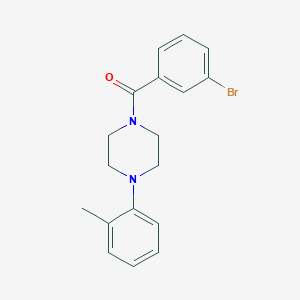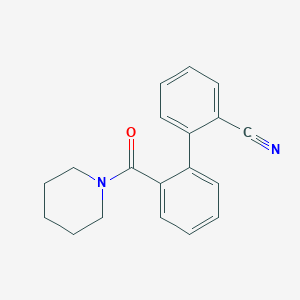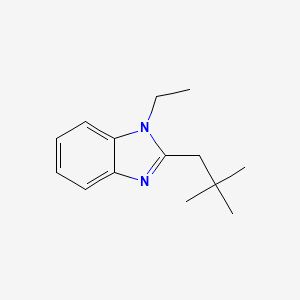![molecular formula C19H20N2O2 B5748825 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide, also known as Bexarotene, is a synthetic retinoid that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug due to its ability to modulate gene expression, but it has also been investigated for its potential use in treating other diseases such as Alzheimer's disease and multiple sclerosis. In
Wirkmechanismus
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide exerts its effects by binding to retinoid X receptors (RXRs) and retinoic acid receptors (RARs), which are nuclear receptors that regulate gene expression. By binding to these receptors, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide can modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to promote the clearance of beta-amyloid plaques in the brain, which are a hallmark of the disease. In multiple sclerosis, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been shown to reduce inflammation and demyelination, which are key features of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide in lab experiments is its ability to modulate gene expression, which can provide insights into the underlying mechanisms of various diseases. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide is its potential toxicity, as it has been shown to cause liver damage and other adverse effects in some animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide. One area of research is the development of more potent and selective analogs of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide that can be used for specific therapeutic applications. Another area of research is the exploration of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide's potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to better understand the mechanisms underlying N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide's effects and to identify potential biomarkers for predicting patient response to treatment.
Synthesemethoden
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-bromo-1,3-benzoxazole with 3-bromoanisole, followed by reaction with 2-ethylbutyryl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by modulating the expression of genes involved in cell cycle regulation and apoptosis. In addition, N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide has been investigated for its potential use in treating Alzheimer's disease by promoting the clearance of beta-amyloid plaques in the brain. It has also been studied for its potential use in treating multiple sclerosis by reducing inflammation and demyelination.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13(4-2)18(22)20-15-9-7-8-14(12-15)19-21-16-10-5-6-11-17(16)23-19/h5-13H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRUANNKJWRPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)

![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)

![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
![5-chloro-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5748809.png)


![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)